molecular formula C17H18O2 B8441710 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

Cat. No.: B8441710
M. Wt: 254.32 g/mol
InChI Key: YCQLCQKQCBAYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a benzyloxy group at the para position (C4), an ethyl group at the meta position (C3), and a methyl group at the ortho position (C5) relative to the aldehyde functional group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its substitution pattern confers unique electronic and steric properties, influencing reactivity in nucleophilic additions, condensations, and cross-coupling reactions .

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-ethyl-5-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C17H18O2/c1-3-16-10-15(11-18)9-13(2)17(16)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

YCQLCQKQCBAYNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-ethyl-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 4-Benzyloxy-3-ethyl-5-methylbenzoic acid.

    Reduction: 4-Benzyloxy-3-ethyl-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the benzyloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde and its analogs:

Compound Name Molecular Formula Substituents (Position) CAS Number Key Properties/Applications
This compound C₁₇H₁₈O₂ 4-OBz, 3-Et, 5-Me Not Reported Intermediate for heterocyclic synthesis; steric hindrance impacts reaction kinetics
4-Benzyloxybenzaldehyde (Entry 14, ) C₁₄H₁₂O₂ 4-OBz Not Provided Simpler analog; used in Schiff base formation
4-Benzyloxy-3-ethoxybenzaldehyde () C₁₆H₁₆O₃ 4-OBz, 3-OEt 60186-33-6 Ethoxy group enhances electron density at C3; higher solubility in polar solvents
3-Methoxy-4-methylbenzaldehyde () C₉H₁₀O₂ 3-OMe, 4-Me 24973-22-6 Smaller substituents reduce steric effects; lower molecular weight improves volatility
4-(Bromomethyl)benzaldehyde () C₈H₇BrO 4-BrCH₂ 51359-78-5 Bromomethyl group enables alkylation or cross-coupling reactions

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